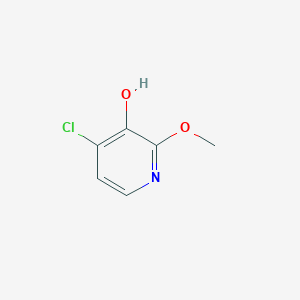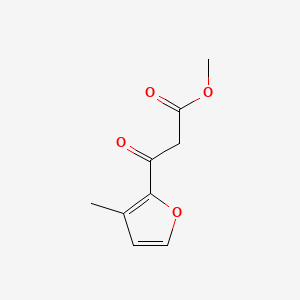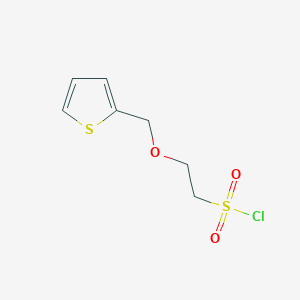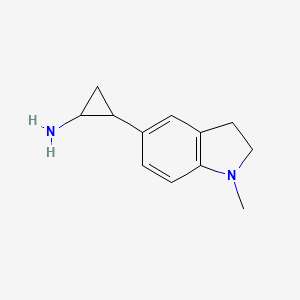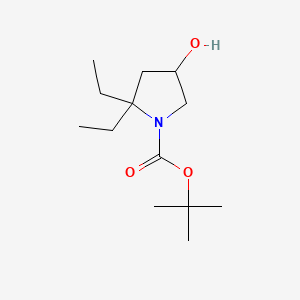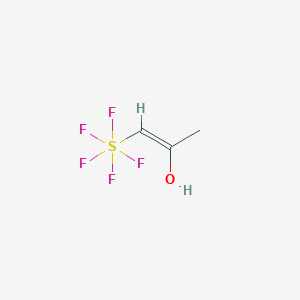
1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol is a chemical compound with the molecular formula C3H5F5OS It is characterized by the presence of a pentafluoro-lambda6-sulfanyl group attached to a prop-1-en-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol typically involves the introduction of the pentafluoro-lambda6-sulfanyl group to a suitable precursor. One common method involves the reaction of a prop-1-en-2-ol derivative with a pentafluoro-lambda6-sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluoro-lambda6-sulfanyl group to other sulfur-containing functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoro-lambda6-sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol involves its interaction with molecular targets through its pentafluoro-lambda6-sulfanyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
- 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol
- 1-(Pentafluoro-lambda6-sulfanyl)propane
Comparison: 1-(Pentafluoro-lambda6-sulfanyl)prop-1-en-2-ol is unique due to its prop-1-en-2-ol backbone, which imparts different chemical properties compared to similar compounds. For example, the presence of the double bond in the prop-1-en-2-ol structure can influence its reactivity and interactions with other molecules, making it distinct from its saturated counterparts.
Propriétés
Formule moléculaire |
C3H5F5OS |
|---|---|
Poids moléculaire |
184.13 g/mol |
Nom IUPAC |
(Z)-1-(pentafluoro-λ6-sulfanyl)prop-1-en-2-ol |
InChI |
InChI=1S/C3H5F5OS/c1-3(9)2-10(4,5,6,7)8/h2,9H,1H3/b3-2- |
Clé InChI |
ARBLCBSVDPRKET-IHWYPQMZSA-N |
SMILES isomérique |
C/C(=C/S(F)(F)(F)(F)F)/O |
SMILES canonique |
CC(=CS(F)(F)(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





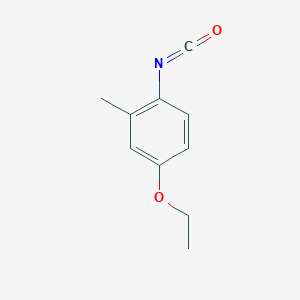

![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
